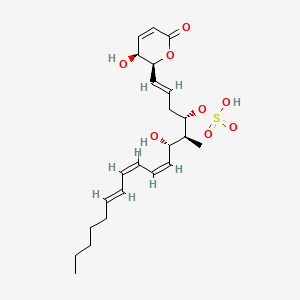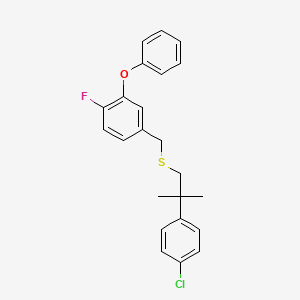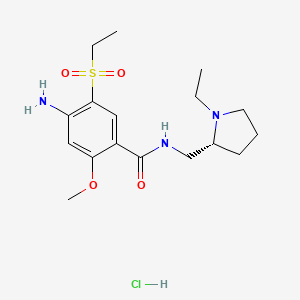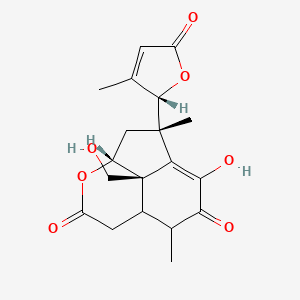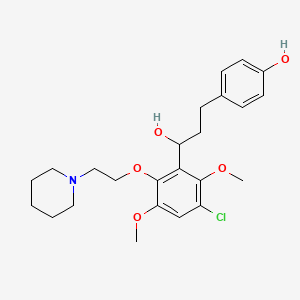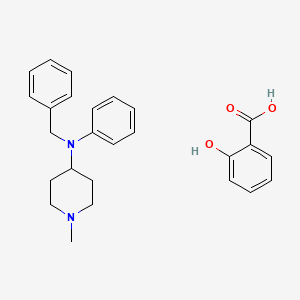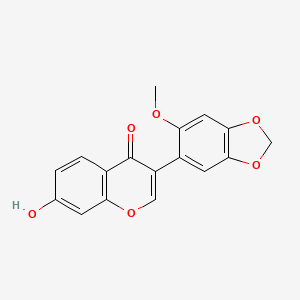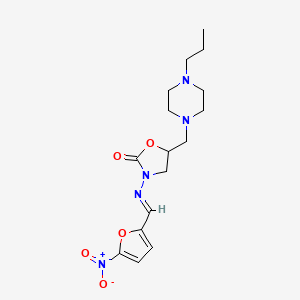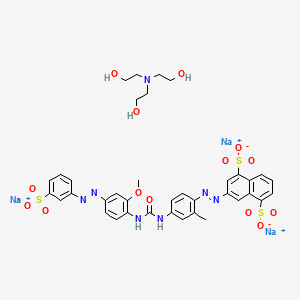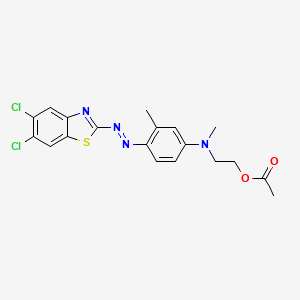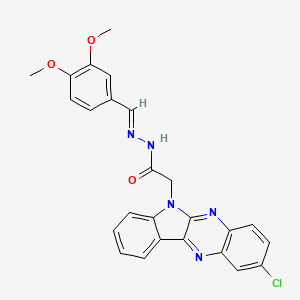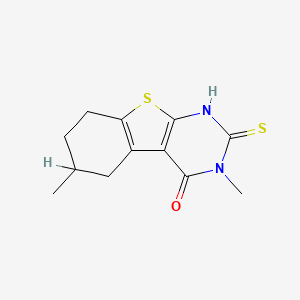
2-((1-Methylethyl)amino)-1-(2-chlorophenyl)-1-propanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Methylethyl)amino)-1-(2-chlorophenyl)-1-propanone hydrochloride is a synthetic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique chemical properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
The synthesis of 2-((1-Methylethyl)amino)-1-(2-chlorophenyl)-1-propanone hydrochloride involves several steps. One common method includes the reaction of 2-chlorobenzaldehyde with isopropylamine to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
2-((1-Methylethyl)amino)-1-(2-chlorophenyl)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((1-Methylethyl)amino)-1-(2-chlorophenyl)-1-propanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-Methylethyl)amino)-1-(2-chlorophenyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2-((1-Methylethyl)amino)-1-(2-chlorophenyl)-1-propanone hydrochloride can be compared with other similar compounds, such as:
- 2-((1-Methylethyl)amino)-1-(2-bromophenyl)-1-propanone hydrochloride
- 2-((1-Methylethyl)amino)-1-(2-fluorophenyl)-1-propanone hydrochloride
- 2-((1-Methylethyl)amino)-1-(2-methylphenyl)-1-propanone hydrochloride
These compounds share similar structural features but differ in the substituents on the aromatic ring. The differences in substituents can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of each compound.
Properties
CAS No. |
91802-74-3 |
|---|---|
Molecular Formula |
C12H17Cl2NO |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-8(2)14-9(3)12(15)10-6-4-5-7-11(10)13;/h4-9,14H,1-3H3;1H |
InChI Key |
IPIBVSNEIBKHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C(=O)C1=CC=CC=C1Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


